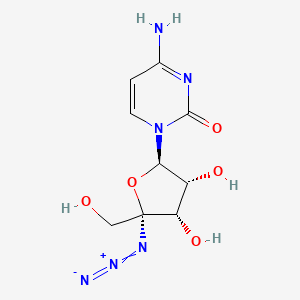

4'-Azidocytidine

概要

準備方法

合成経路と反応条件

R-1479の合成は、シチジン分子における4’位へのアジド基の導入を含みます。これは、求核置換反応やアジ化反応を含む一連の化学反応によって達成できます。 反応条件には、一般的にジメチルスルホキシド(DMSO)などの溶媒と、アジド-アルキン環状付加反応を促進するための銅などの触媒の使用が含まれます .

工業生産方法

R-1479の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 これには、温度、圧力、反応時間の制御、および高性能液体クロマトグラフィー(HPLC)などの高度な精製技術を使用して最終生成物を分離することが含まれます .

化学反応の分析

反応の種類

R-1479は、次を含むいくつかの種類の化学反応を受けます。

酸化: アジド基は、特定の条件下で酸化できます。

還元: アジド基は、アミン基に還元できます。

置換: アジド基は、特にクリックケミストリーで置換反応に関与できます。

一般的な試薬と条件

酸化: 過酸化水素などの酸化剤などの試薬。

還元: パラジウム触媒の存在下での水素ガスなどの試薬。

主な生成物

酸化: ニトロ化合物の生成。

還元: アミン誘導体の生成。

科学研究への応用

R-1479は、幅広い科学研究への応用を持っています。

化学: 複雑な分子の合成のためのクリックケミストリーにおける試薬として使用されます。

生物学: 特にHCVに対する抗ウイルス特性が研究されています。

医学: HCV感染の治療における潜在的な治療的用途について調査されています。

科学的研究の応用

R-1479 has a wide range of scientific research applications:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

Biology: Studied for its antiviral properties, particularly against HCV.

Medicine: Investigated for potential therapeutic applications in treating HCV infections.

Industry: Utilized in the development of antiviral drugs and as a tool in biochemical research

作用機序

R-1479は、HCVのRNA依存性RNAポリメラーゼを阻害することによりその効果を発揮します。この化合物はウイルスRNAに組み込まれ、鎖の終結とウイルス複製阻害につながります。 分子標的はNS5Bポリメラーゼであり、関与する経路にはRNA合成の阻害が含まれます .

類似化合物との比較

R-1479は、HCVのRNA依存性RNAポリメラーゼの特異的な阻害のためにユニークです。類似の化合物には以下が含まれます。

ソフォスブビル: 強力な抗HCV活性を有する別のHCV RNA複製阻害剤。

グラゾプレビル: HCV NS3/4aプロテアーゼの選択的阻害剤。

PSI-6206: 選択的HCV RNAポリメラーゼ阻害剤

R-1479は、HCV複製を阻害する高い特異性と効力により際立っており、抗ウイルス研究と薬物開発における貴重な化合物となっています。

生物活性

4'-Azidocytidine, also known as R1479 or Azvudine, is a nucleoside analog that has garnered significant attention for its antiviral and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound is a modified cytidine analog characterized by the presence of an azido group at the 4' position of the ribose sugar. This modification plays a crucial role in its biological activity. The compound acts primarily as an RNA chain terminator during viral replication, inhibiting the activity of RNA-dependent polymerases. This mechanism is pivotal in its effectiveness against a range of RNA viruses, including henipaviruses and flaviviruses .

Antiviral Activity

Broad-Spectrum Efficacy

Research has demonstrated that this compound exhibits potent antiviral activity across various viral families. Notably, it has shown effectiveness against:

- Henipaviruses : In vitro studies indicate strong antiviral effects against Nipah virus (NiV) and Hendra virus (HeV), with low micromolar EC50 values .

- Flaviviruses : Similar levels of antiviral activity have been observed against flaviviruses, suggesting its potential as a broad-spectrum antiviral agent .

- HIV : Early studies indicated that this compound possesses anti-HIV properties, making it a candidate for further exploration in HIV treatment protocols .

Anticancer Activity

In addition to its antiviral properties, this compound has been investigated for its anticancer potential. The compound's ability to inhibit retrotransposons—elements that can contribute to genomic instability in cancer cells—suggests that it may enhance the efficacy of existing cancer therapies .

Case Studies

- HepG2 Cell Line Studies : In vitro tests on human hepatoma cell lines (HepG2) revealed that this compound exhibited low cytotoxicity even at high concentrations (up to 1000 μM), indicating a favorable safety profile .

- Animal Models : Efficacy studies using xenograft models demonstrated that this compound could restrict tumor growth, supporting its potential use in cancer therapy .

Pharmacokinetics and Clinical Trials

Recent clinical trials have evaluated the pharmacokinetics and safety profile of this compound. A Phase II trial involving HIV-infected individuals showed promising results with no serious adverse effects reported. The drug met efficacy endpoints while exhibiting desirable pharmacokinetics .

Comparative Table of Efficacy

| Virus Type | EC50 (µM) | Reference |

|---|---|---|

| Nipah Virus | Low Micromolar | |

| Hendra Virus | Low Micromolar | |

| HIV | Potent | |

| Flavivirus | Potent |

Future Directions

The ongoing research into derivatives of this compound suggests that modifications could enhance its antiviral efficacy and reduce cytotoxicity. For instance, derivatives like 2'F-4'N3-C have exhibited up to a 20-fold increase in antiviral effects against NiV compared to the parent compound .

特性

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19)/t5-,6+,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLGMSQBFONGNG-JVZYCSMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332457 | |

| Record name | 4'-Azidocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478182-28-4 | |

| Record name | 4′-Azidocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478182-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | R-1479 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478182284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Azidocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-1479 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M71RA9DMGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。